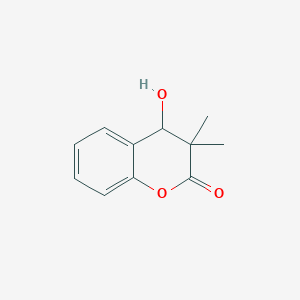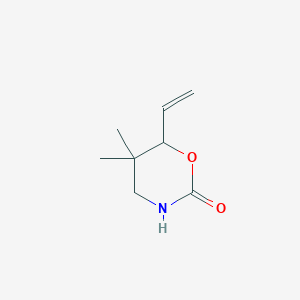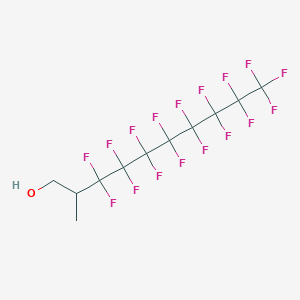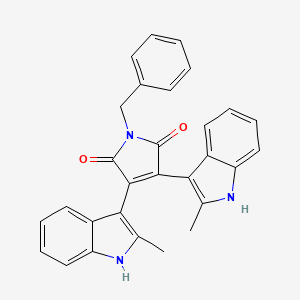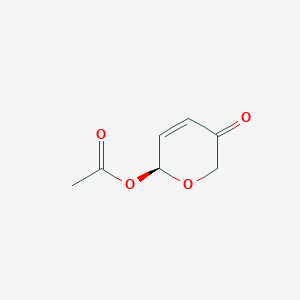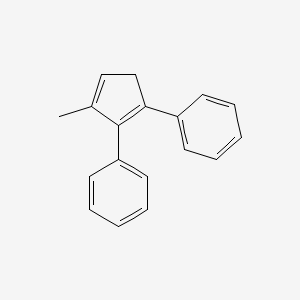
1,1'-(3-Methylcyclopenta-1,3-diene-1,2-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(3-Methylcyclopenta-1,3-diene-1,2-diyl)dibenzene is an organic compound that features a cyclopentadiene ring substituted with a methyl group and two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Methylcyclopenta-1,3-diene-1,2-diyl)dibenzene typically involves the reaction of 3-methylcyclopenta-1,3-diene with benzene derivatives under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(3-Methylcyclopenta-1,3-diene-1,2-diyl)dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitro compounds in the presence of sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,1’-(3-Methylcyclopenta-1,3-diene-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-energy materials, plasticizers, and curing agents for polymers.
Mécanisme D'action
The mechanism of action of 1,1’-(3-Methylcyclopenta-1,3-diene-1,2-diyl)dibenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylcyclopenta-1,3-diene: A simpler analog with similar structural features but lacking the benzene rings.
2-Methylcyclopentane-1,3-dione: Another related compound with a different functional group arrangement.
3-Methylpenta-1,2-diene: A structurally related compound with a different carbon skeleton.
Uniqueness
1,1’-(3-Methylcyclopenta-1,3-diene-1,2-diyl)dibenzene is unique due to its combination of a cyclopentadiene ring with methyl and benzene substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
184856-50-6 |
|---|---|
Formule moléculaire |
C18H16 |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
(3-methyl-2-phenylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C18H16/c1-14-12-13-17(15-8-4-2-5-9-15)18(14)16-10-6-3-7-11-16/h2-12H,13H2,1H3 |
Clé InChI |
UWLAZYFDZWTSOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


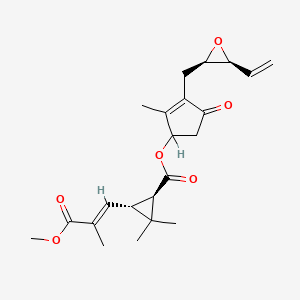
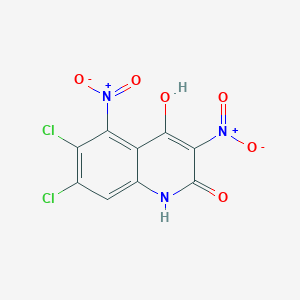

![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
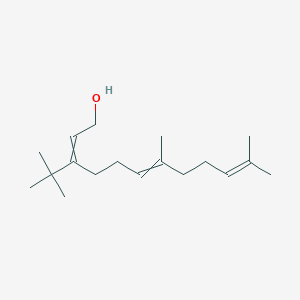
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
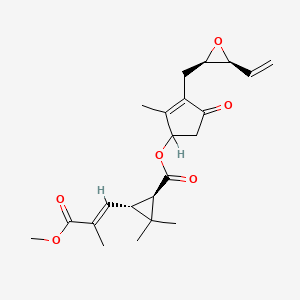
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
